4-METHYL-N-(3-METHYLBUTYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Overview
Description
4-METHYL-N-(3-METHYLBUTYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(3-METHYLBUTYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methylbutyl Group: This can be done through alkylation reactions using 3-methylbutyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while substitution could introduce various functional groups onto the benzamide core.
Scientific Research Applications
4-METHYL-N-(3-METHYLBUTYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Exploration as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-METHYL-N-(3-METHYLBUTYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonyl benzamides can act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonylureas: Known for their use in diabetes treatment.
Benzamides: Often used in psychiatric medications.
Sulfonamides: Widely used as antibiotics.
Uniqueness
4-METHYL-N-(3-METHYLBUTYL)-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other sulfonyl benzamides.
Properties
IUPAC Name |
4-methyl-N-(3-methylbutyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)8-9-18-17(20)15-7-6-14(3)16(12-15)23(21,22)19-10-4-5-11-19/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCJAPDLQMOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC(C)C)S(=O)(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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